Potassium1,3,5-triazine-2,4,6-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 1,3,5-triazine-2,4,6-tricarboxylate is a chemical compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of a six-membered ring. This particular compound is characterized by the presence of three carboxylate groups attached to the triazine ring, making it a tricarboxylate derivative. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium 1,3,5-triazine-2,4,6-tricarboxylate typically involves the reaction of cyanuric chloride with potassium hydroxide in the presence of water. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by hydroxyl groups, forming triazine-2,4,6-triol. This intermediate is then further reacted with potassium carbonate to form the final tricarboxylate compound.
Industrial Production Methods
Industrial production of potassium 1,3,5-triazine-2,4,6-tricarboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 1,3,5-triazine-2,4,6-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced triazine derivatives.
Substitution: The carboxylate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine-2,4,6-tricarboxylic acid, while substitution reactions can produce various triazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Potassium 1,3,5-triazine-2,4,6-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of potassium 1,3,5-triazine-2,4,6-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: A similar compound with ethyl groups instead of potassium.
1,3,5-Triazine-2,4,6-tricarboxamide: Another derivative with amide groups.
Uniqueness
Potassium 1,3,5-triazine-2,4,6-tricarboxylate is unique due to its potassium salt form, which imparts specific solubility and reactivity properties. This makes it particularly useful in applications where these properties are desired, such as in aqueous solutions and certain industrial processes.
Eigenschaften
Molekularformel |
C6K3N3O6 |
---|---|
Molekulargewicht |
327.38 g/mol |
IUPAC-Name |
tripotassium;1,3,5-triazine-2,4,6-tricarboxylate |
InChI |
InChI=1S/C6H3N3O6.3K/c10-4(11)1-7-2(5(12)13)9-3(8-1)6(14)15;;;/h(H,10,11)(H,12,13)(H,14,15);;;/q;3*+1/p-3 |
InChI-Schlüssel |
JRILWROWWHXLCB-UHFFFAOYSA-K |
Kanonische SMILES |
C1(=NC(=NC(=N1)C(=O)[O-])C(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.